1,4-Benzodioxan-6-ylacetic acid
Description
1,4-Benzodioxan-6-ylacetic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Some related compounds have been shown to inhibit enzymes such as cholinesterases and lipoxygenase .
Mode of Action
It’s worth noting that related compounds have been found to exhibit inhibitory activity against certain enzymes . This suggests that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid might interact with its targets by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Pharmacokinetics
The compound dalosirvat, which has a similar structure, is under investigation in clinical trials
Result of Action
Related compounds have been shown to exhibit antibacterial properties and moderate enzyme inhibition , suggesting that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid may have similar effects.
Biological Activity
1,4-Benzodioxan-6-ylacetic acid is a derivative of the benzodioxane scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. The structural versatility of the benzodioxane moiety allows for extensive modifications that enhance its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzodioxane core with an acetic acid substituent at the 6-position, which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that 1,4-benzodioxane derivatives exhibit significant anti-inflammatory properties. For instance, a study by Vazquez et al. demonstrated that a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent showed pronounced anti-inflammatory effects. The structure-activity relationship (SAR) analysis revealed that the optimal position for the acetic acid group was at position-6 of the benzodioxane ring .
Anticancer Properties
Several studies have highlighted the anticancer potential of 1,4-benzodioxane derivatives. Notably, compounds such as CCT251236 have been identified as inhibitors of the HSF1 pathway and have shown growth inhibitory activities in human ovarian carcinoma models. The benzodioxane moiety was critical to these growth inhibitory activities . Additionally, another derivative was reported to inhibit the p38α MAPK pathway, which plays a vital role in various cancer-related processes .
Neuroprotective Effects
The benzodioxane scaffold has also been investigated for its neuroprotective properties. Some derivatives have been shown to act as agonists or antagonists at serotonin receptors (5-HT1A), suggesting potential applications in treating neurological disorders .
Antimicrobial and Antioxidant Activities
1,4-benzodioxane derivatives have demonstrated antimicrobial and antioxidant activities as well. These properties are attributed to their ability to scavenge free radicals and inhibit microbial growth, making them candidates for further development in therapeutic applications against infections and oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as gallic acid. The synthesis pathway includes esterification and subsequent transformations to introduce the acetic acid group at the desired position on the benzodioxane scaffold .
Case Studies
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRNERFWPQRVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169343 | |
Record name | 1,4-Benzodioxan-6-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17253-11-1 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17253-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzodioxan-6-ylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017253111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzodioxan-6-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-benzodioxan-6-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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